Pentane-3,3-diol
Description
Nomenclature and Structural Context within Diols
The name "pentane-3,3-diol" systematically describes its structure. "Pentane" indicates a five-carbon alkane backbone. The "-diol" suffix signifies the presence of two alcohol (hydroxyl) groups, and the "3,3-" prefix specifies that both of these hydroxyl groups are bonded to the third carbon atom of the pentane (B18724) chain. nih.gov
Diols are broadly classified based on the relative positions of their hydroxyl groups. In addition to geminal diols (1,1-diols), there are vicinal diols (1,2-diols), where the hydroxyl groups are on adjacent carbon atoms, and other diols where the hydroxyl groups are more separated, such as 1,3-, 1,4-, and 1,5-diols. wikipedia.orgpearson.com
| Diol Type | Description | Example |
|---|---|---|
| Geminal Diol | Two hydroxyl groups on the same carbon atom. | This compound |
| Vicinal Diol | Two hydroxyl groups on adjacent carbon atoms. | Pentane-2,3-diol |
| Isolated Diol | Two hydroxyl groups separated by two or more carbon atoms. | Pentane-1,5-diol |
Significance of Geminal Diols in Organic Chemistry
Geminal diols are fundamentally the hydrated forms of ketones and aldehydes. conicet.gov.arpageplace.de They are typically formed through the nucleophilic addition of water to a carbonyl group. fiveable.me However, this hydration is a reversible process, and the equilibrium often favors the carbonyl compound, making many geminal diols unstable and difficult to isolate. conicet.gov.arpearson.comfiveable.me The stability of a geminal diol is influenced by the structure of the parent carbonyl compound. pageplace.de
The study of geminal diols is crucial for understanding the mechanisms of various organic reactions. For instance, they are considered key intermediates in the hydrolysis of esters and the reduction of carbonyl compounds. fiveable.me The transient nature of many geminal diols makes their characterization challenging, often requiring spectroscopic techniques like nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction for their identification. conicet.gov.ar
Overview of Research Directions and Academic Impact
Contemporary research on geminal diols is multifaceted. One significant area of investigation is their role in atmospheric chemistry. conicet.gov.arpnas.org For example, methanediol (B1200039), the simplest geminal diol, is considered a precursor to atmospheric formic acid. pnas.orgresearchgate.net
Structure
3D Structure
Properties
CAS No. |
151331-32-7 |
|---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
pentane-3,3-diol |
InChI |
InChI=1S/C5H12O2/c1-3-5(6,7)4-2/h6-7H,3-4H2,1-2H3 |
InChI Key |
LMSZCVVFFIXEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(O)O |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of Pentane 3,3 Diol Transformations
Dehydration Reactions
Dehydration reactions of diols are fundamental transformations that can lead to the formation of either carbonyl compounds or olefins, depending on the structure of the diol and the reaction conditions.
Geminal diols, such as Pentane-3,3-diol, are characterized by the presence of two hydroxyl groups attached to the same carbon atom. These compounds are often intermediates in the hydration of ketones and aldehydes and readily undergo dehydration to revert to the corresponding carbonyl compound. quora.com This process is typically reversible and can be catalyzed by either acid or base. libretexts.orgopenstax.org
The acid-catalyzed dehydration of this compound to Pentan-3-one proceeds through a well-established mechanism:
Protonation: One of the hydroxyl groups of the gem-diol is protonated by an acid catalyst, which converts the hydroxyl group into a good leaving group (water). openochem.org
Loss of Water: The protonated diol loses a molecule of water to form a resonance-stabilized carbocation. The positive charge is delocalized between the carbon and the remaining oxygen atom.
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the remaining hydroxyl group, leading to the formation of the carbon-oxygen double bond of the ketone, Pentan-3-one, and regenerating the acid catalyst. openochem.orgpearson.com
This equilibrium generally favors the ketone over the gem-diol, as the latter is often unstable. quora.com
While gem-diols dehydrate to carbonyls, vicinal diols (with hydroxyl groups on adjacent carbons) can be dehydrated to produce olefins, including valuable conjugated dienes. The conversion of diols to dienes is a significant reaction for producing commodity chemicals from biomass-derived feedstocks. nih.govroyalsocietypublishing.org
A pertinent example is the catalytic dehydration of Pentane-2,3-diol to produce Penta-1,3-diene. nih.govresearchgate.net This transformation is typically performed using heterogeneous catalysts, such as metal phosphates, at elevated temperatures. For instance, an urchin-like Lanthanum Phosphate (B84403) (LaPO₄) catalyst has been shown to be effective for this reaction. researchgate.net The mechanism of such dehydrations can be complex, involving a balance of acid and base sites on the catalyst surface. researchgate.netresearchgate.net The reaction can proceed through different pathways, including E1, E2, or E1cb (Elimination Unimolecular Conjugate Base) mechanisms, depending on the specific catalyst and reaction conditions. researchgate.net The selective formation of conjugated dienes from vicinal diols is challenging, as side reactions like pinacol (B44631) rearrangement can occur, leading to the formation of ketones and aldehydes. researchgate.netkuleuven.be
Oxidation Reactions and Kinetic Studies
The oxidation of diols has been extensively studied using a variety of oxidizing agents. These studies provide insight into the reaction mechanisms, kinetic orders, and the influence of catalysts.
Permanganate (B83412): The oxidation of diols by potassium permanganate in an acidic medium has been shown to proceed differently based on the diol's structure. rsc.orgrsc.org Vicinal diols typically yield products resulting from the cleavage of the carbon-carbon bond between the hydroxyl groups. rsc.orgunn.edu.ng In contrast, other diols, where the hydroxyl groups are not on adjacent carbons, are oxidized to the corresponding hydroxycarbonyl (B1239141) compounds. rsc.orgrsc.org The reactive oxidizing species is postulated to be permanganic acid, formed in the acidic solution. rsc.org For non-vicinal diols, the mechanism is believed to be similar to that of monohydric alcohols, involving a hydride-transfer. rsc.orgrsc.org The reaction generally does not involve free radicals. unn.edu.ngajchem-a.com
Dichromate: Various chromium(VI) reagents, such as quinolinium dichromate (QDC) and butyltriphenylphosphonium dichromate (BTPPD), are used to oxidize diols. niscpr.res.inacs.org These oxidations, whether of vicinal or non-vicinal diols, typically yield hydroxyaldehydes or hydroxyketones. niscpr.res.innih.gov The mechanism is proposed to involve the rapid formation of a chromate (B82759) ester intermediate in a pre-equilibrium step. niscpr.res.inacs.org This intermediate then decomposes in the rate-determining step to give the final products. The involvement of a protonated Cr(VI) species is suggested by the linear increase in the reaction rate with acidity. acs.org
Hexacyanoferrate(III): The oxidation of diols by alkaline hexacyanoferrate(III) often requires a catalyst, such as a transition metal salt. tsijournals.comresearchgate.net The mechanism in the presence of a catalyst like ruthenium(III) or iridium(III) typically involves the formation of a complex between the catalyst and the diol. tsijournals.comedpsciences.org In alkaline conditions, the diol may first form an anion, which then complexes with the catalyst. asianpubs.org This complex is then oxidized by the hexacyanoferrate(III) ion in a subsequent step.
Kinetic studies are crucial for elucidating the mechanisms of diol oxidation. The reaction orders with respect to the reactants and the nature of the rate-determining step vary with the oxidant and conditions.
With Permanganate: The oxidation of diols by acid permanganate is typically first-order with respect to both the diol and the permanganate. rsc.orgrsc.org The rate shows a strong dependence on acidity. rsc.org For vicinal diols, the rate-determining step is suggested to be the decomposition of an intermediate, possibly involving proton abstraction by water, while for other diols, a hydride-transfer mechanism is proposed. rsc.orgrsc.org
With Dichromate: With butyltriphenylphosphonium dichromate (BTPPD), the reaction is first-order with respect to the oxidant but shows a second-order dependence on the diol concentration. niscpr.res.in The oxidation of [1,1,2,2-²H₄]ethanediol exhibited a significant primary kinetic isotope effect, indicating that the cleavage of an α-C-H bond is part of the rate-determining step. niscpr.res.in In contrast, studies with other oxidants like pyridinium (B92312) hydrobromide perbromide showed the absence of a primary kinetic isotope effect, suggesting the α-C-H bond is not cleaved in the rate-determining step for that specific reaction. ias.ac.in
With Hexacyanoferrate(III): In catalyzed oxidations, the kinetics are often complex. For instance, in the iridium(III)-catalyzed oxidation of some diols, the reaction shows first-order kinetics with respect to the oxidant at lower concentrations, tending towards zero-order at higher concentrations. tsijournals.com The reaction can also transition from first-order to zero-order with respect to the diol at higher concentrations. tsijournals.comasianpubs.org The rate-determining step is often the decomposition of a complex formed between the catalyst, substrate, and oxidant. edpsciences.orgasianpubs.org
Table 1: Summary of Kinetic Orders in Diol Oxidation
| Oxidant/Catalyst | Order w.r.t. Oxidant | Order w.r.t. Diol | Order w.r.t. [H⁺] or [OH⁻] | Reference |
|---|---|---|---|---|
| Acid Permanganate | 1 | 1 | Increases with acidity | rsc.orgrsc.org |
| Butyltriphenylphosphonium Dichromate (BTPPD) | 1 | 2 | 2 (w.r.t. H⁺) | niscpr.res.in |
| Quinolinium Dichromate (QDC) | 1 | 1 | 1 (w.r.t. H⁺) | acs.orgnih.gov |
| Alkaline Hexacyanoferrate(III) / Ir(III) | 1 to 0 | 1 to 0 | 1 (w.r.t. OH⁻) | tsijournals.comasianpubs.org |
| Alkaline Hexacyanoferrate(III) / Rh(III) | 1 to 0 | 1 | 1 (w.r.t. OH⁻) | benthamopen.com |
Homogeneous catalysts like iridium(III) and rhodium(III) chlorides significantly influence the kinetics of diol oxidation, particularly by alkaline hexacyanoferrate(III).
Iridium(III) Chloride: Iridium(III) chloride is an effective catalyst for the oxidation of diols by hexacyanoferrate(III) in alkaline media. asianpubs.orgresearchgate.netresearchgate.net The reaction rate typically shows a first-order dependence on the catalyst concentration. asianpubs.orgresearchgate.net The proposed mechanism involves the formation of an activated complex between an iridium(III) species, the diol anion (formed in the alkaline medium), and the hexacyanoferrate(III) ion. asianpubs.org This complex then slowly decomposes in the rate-determining step. The reaction order can be dependent on the concentrations of the substrate and oxidant, often shifting from first to zero order as concentrations increase. asianpubs.orgresearchgate.net
Rhodium(III) Chloride: Rhodium(III) also catalyzes the oxidation of diols by various oxidants, including hexacyanoferrate(III) and Cerium(IV). benthamopen.combenthamopenarchives.comresearchgate.net In the oxidation of cyclic alcohols by alkaline hexacyanoferrate(III), the reaction rate is proportional to the Rh(III) concentration at low levels but can decrease at higher catalyst concentrations. benthamopen.com This retardation is attributed to a shift in the catalyst's speciation in solution. benthamopen.com With Ce(IV) as the oxidant in acidic media, the rate is first-order in the Rh(III) catalyst. benthamopenarchives.comresearchgate.net The mechanism involves the formation of a catalyst-substrate complex, and the rate can be influenced by the concentrations of H⁺ and Cl⁻ ions, which affect the nature of the active rhodium species. benthamopen.combenthamopenarchives.com
Cyclization and Rearrangement Pathways
A significant transformation involving diol-related structures is the double cyclization of a dichlorodiol to form a bis-epoxide. This reaction is a key step in the synthesis of valuable C2-symmetric bis-electrophiles. For instance, a dichlorodiol can undergo a double cyclization under basic conditions to yield a bis-epoxide in high yield. orgsyn.org This process is crucial for creating intermediates that can be used to install anti-1,3-diol motifs in more complex molecules. orgsyn.org The synthesis of these dichlorodiols can originate from a dichlorodione, which is then asymmetrically hydrogenated to the diol. orgsyn.org
Epoxides, including the bis-epoxides formed from dichlorodiols, are highly versatile intermediates due to the strain in their three-membered ring, making them susceptible to nucleophilic attack and ring-opening. studysmarter.co.uk The opening of an epoxide ring can be catalyzed by either acid or base. libretexts.org
Under acidic conditions, the epoxide oxygen is protonated, followed by nucleophilic attack. libretexts.orgopenstax.org The regioselectivity of this attack depends on the substitution pattern of the epoxide. If the epoxide carbons are primary or secondary, the nucleophile attacks the less substituted carbon in an SN2-like manner. openstax.org However, if one carbon is tertiary, the attack occurs at the more substituted carbon, resembling an SN1 reaction. openstax.org Hydrolysis of epoxides under acidic conditions yields trans-1,2-diols. libretexts.orgopenstax.org
Under basic conditions, a strong nucleophile attacks the less substituted carbon of the epoxide via an SN2 mechanism. studysmarter.co.ukmasterorganicchemistry.com This results in the formation of a trans-diol upon protonation of the resulting alkoxide. masterorganicchemistry.com
These epoxide-opening strategies are fundamental in synthetic chemistry. For example, treatment of a bis-epoxide with nucleophiles can afford symmetric anti-1,3-diols. orgsyn.org Furthermore, controlled mono-addition of a nucleophile can yield an epoxy alcohol, which can then be reacted with a second, different nucleophile to produce differentially substituted anti-1,3-diols. orgsyn.org In some cases, intramolecular epoxide ring-opening can be used to construct larger ring systems, such as chroman derivatives. beilstein-journals.org
The Piancatelli rearrangement is a valuable acid-catalyzed reaction that converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. researchgate.net This rearrangement has gained significant attention as a key step in the synthesis of bio-based chemicals from renewable resources like hemicellulosic biomass. innosyn.cominnosyn.com
The process often starts with furfural (B47365), which is derived from biomass. innosyn.com Furfural can be hydrogenated to furfuryl alcohol. researchgate.net In the presence of water and an acid catalyst, furfuryl alcohol undergoes the Piancatelli rearrangement to form 4-hydroxycyclopent-2-enone (4-HCP). innosyn.cominnosyn.com This intermediate is a versatile building block for various compounds, including cyclopentane-1,3-diol. innosyn.com The synthesis of cyclopentane-1,3-diol from 4-HCP can be achieved through hydrogenation. acs.org This bio-based route provides a sustainable alternative to petrochemical methods for producing valuable diol monomers for polymers and other applications. innosyn.comacs.org
Derivatization and Functionalization Strategies
Diols are important precursors for the synthesis of phosphate esters, which are fundamental in biological systems and have applications as functional materials. rsc.org One key strategy involves the condensation of a diol with a phosphorus reagent to form a cyclic phosphate intermediate, which can then be further functionalized.
A common method for synthesizing cyclic phosphates begins with the reaction of a diol with phosphorus trichloride (B1173362) (PCl₃) to create a cyclic chlorophosphite. mdpi.com This intermediate can then be oxidized to a cyclic chlorophosphate. Subsequent displacement of the chloride with an alcohol or alkoxide yields the desired phosphate triester. orgsyn.orgmdpi.com
For example, a diol can be reacted with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form a cyclic chlorophosphate diester. orgsyn.org The final chloride displacement can be achieved by reacting this intermediate with a lithium alkoxide to afford the target phosphate triester. orgsyn.org This methodology has been instrumental in the synthesis of chiral phosphate triesters, which serve as versatile building blocks in organic synthesis. orgsyn.org These phosphate tethers can facilitate complex transformations such as ring-closing metathesis. orgsyn.orgcolab.ws
Recent advancements have focused on developing more efficient and environmentally friendly catalytic methods for the synthesis of phosphate esters from diols and other alcohols, avoiding the use of stoichiometric activating reagents. rsc.orgresearchgate.net
Monohydroxyl Protection of Diols
The selective protection of a single hydroxyl group in a diol is a common challenge in organic synthesis, enabling differential functionalization of the remaining hydroxyl group. In the case of a symmetrical tertiary diol such as this compound, the two hydroxyl groups are chemically equivalent, making regioselectivity a non-issue. However, achieving monoprotection over diprotection requires careful control of reaction conditions. The primary strategy for the monoprotection of alcohols involves the use of silyl (B83357) ethers due to their ease of formation and cleavage under specific conditions. wikipedia.orgorganic-chemistry.org
The reaction proceeds via nucleophilic attack of one of the hydroxyl groups of this compound on the silicon atom of a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) or a more reactive silyl triflate (e.g., tert-butyldimethylsilyl triflate, TBDMS-OTf). total-synthesis.comwikidoc.org This process is typically facilitated by a base, such as imidazole (B134444) or 2,6-lutidine, which deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the resulting acid byproduct. wikipedia.orgwikidoc.org
Given the steric hindrance of the tertiary hydroxyl groups in this compound, more reactive silylating agents and specific conditions may be necessary to achieve efficient protection. total-synthesis.comnih.gov The use of silyl triflates is often preferred for hindered alcohols as they are more reactive than the corresponding chlorides. wikipedia.orgwikidoc.org The choice of solvent, base, and stoichiometry of the silylating agent are critical in maximizing the yield of the monoprotected product while minimizing the formation of the diprotected species. For symmetrical diols, using a stoichiometric excess of the diol can favor monoprotection. chemeurope.com
The general mechanism for the monoprotection of a diol with a silyl chloride is initiated by the activation of the silylating agent by a base, like imidazole. The base can act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate. total-synthesis.com One of the alcohol groups of the diol then attacks this intermediate, leading to the formation of the silyl ether and regeneration of the catalyst.
While specific research on the monohydroxyl protection of this compound is not extensively documented, data from studies on the selective silylation of other diols, including those with hindered hydroxyl groups, provide insight into the expected reaction conditions and outcomes.
Table 1: Representative Conditions for the Monosilylation of Diols
| Diol Substrate | Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield of Monosilylated Product (%) | Reference |
|---|---|---|---|---|---|---|
| 1,3-Propanediol (B51772) | TBDMS-Cl | Imidazole | DMF | Room Temp | - | wikipedia.org |
| meso-1,2-Diols | TBDMS-Cl | Chiral Catalyst (1) / 5-Ethylthiotetrazole (13) | - | -40 to -15 | High | nih.gov |
| Terminal 1,2-Diols | Silyl Chloride | Chiral Imidazole Catalyst (OC-20) | - | - | High | rsc.org |
| Dichlorodiol precursor to 1,3-diols | TIPS-Cl | n-BuLi | - | - | 92 | orgsyn.org |
| Various alcohols (including tertiary) | TBDMS-Cl | N-methylimidazole / Iodine | Neat NMI | - | High | researchgate.net |
| Acyclic 1,2-diols | N,O-bis(tert-butyldimethylsilyl)acetamide (BTBSA) | DMAPO | MeCN | 60 | High | oup.com |
Computational and Theoretical Investigations of Pentane 3,3 Diol Systems
Quantum Chemical Methods in Diol Analysis
The analysis of diols relies on a hierarchy of quantum chemical methods, each offering a different balance of accuracy and computational expense. These range from the widely used Density Functional Theory to the highly accurate but costly Coupled-Cluster methods.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a cost-effective means to study the electronic structure of molecules. DFT calculations are frequently employed to optimize molecular geometries, predict vibrational frequencies, and determine the relative energies of different conformers. In the context of diols, DFT methods like the PBE0 functional combined with a triple-zeta basis set (e.g., cc-pVTZ) have been successfully used to compute conformer distributions and NMR shifts. researchgate.net The choice of functional, such as the popular B3LYP or the range-separated ωB97M-V, is crucial as it can significantly impact the accuracy of the results, particularly for systems where non-covalent interactions are important. tandfonline.comacs.org For Pentane-3,3-diol, DFT would be instrumental in mapping out the potential energy surface related to the rotation of the two ethyl groups and the hydroxyl groups, identifying stable conformers and the transition states that connect them.
Møller–Plesset perturbation theory (MP) is a post-Hartree-Fock method that provides a systematic way to include electron correlation effects. wikipedia.org The second-order level, MP2, is the most common and offers a significant improvement in accuracy over Hartree-Fock theory for a moderate increase in computational cost. q-chem.com MP2 is particularly valuable for benchmarking the performance of DFT functionals and is often used for geometry optimizations in high-accuracy studies. acs.orgnih.gov For example, studies on n-pentane have used MP2 with various basis sets to assess torsional angles, providing a reference against which other methods are judged. acs.org In the study of this compound, MP2 calculations would serve as a crucial benchmark to validate the conformer energies and geometries obtained from more cost-effective DFT methods. researchgate.net However, it is known that the standard MPn series is not always convergent, which has led to the development of alternative and more robust methods. smu.edu
Coupled-Cluster (CC) theory, particularly the CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in quantum chemistry for its high accuracy. uni-regensburg.de However, its computational cost scales very steeply with the size of the molecule, limiting its application to smaller systems. To overcome this limitation, local correlation methods have been developed. The Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method, for instance, reduces the computational expense by localizing orbitals and treating electron correlation for distant electron pairs at a lower level of theory. uni-regensburg.deresearchgate.net This approach makes it possible to perform near CCSD(T)-quality calculations on molecules with hundreds of atoms. researchgate.net Such methods have proven effective in accurately predicting formation enthalpies and conformational energies for organic compounds, demonstrating deviations from canonical CCSD(T) that can be as low as a few kJ·mol⁻¹. nih.gov
Conformational Analysis and Energy Minima
The flexible carbon backbone and rotatable hydroxyl groups of this compound give rise to a complex potential energy surface with multiple energy minima, each corresponding to a distinct conformer.
The conformational preferences of this compound are largely dictated by the arrangement of its five-carbon backbone, which is analogous to n-pentane. The most stable conformation for an unbranched alkane is the all-staggered, anti-anti (tt) conformer, which results in a zigzag shape that minimizes steric strain. libretexts.org Other staggered conformations, such as the anti-gauche (tg) and gauche-gauche (gg), are higher in energy. acs.org A particularly unfavorable interaction, known as a syn-pentane interaction, occurs when two gauche interactions in the pentane (B18724) backbone force the terminal methyl groups into close proximity, incurring a significant energetic penalty. libretexts.org In this compound, the presence of the two hydroxyl groups on the central carbon adds another layer of complexity, with their orientation (e.g., forming intramolecular hydrogen bonds) further influencing the relative stability of the backbone conformers. doubtnut.com
| Conformer (C1-C2-C3-C4-C5) | Description | Expected Relative Energy (kcal/mol) | Expected Population at 298 K |
|---|---|---|---|
| anti-anti (tt) | Lowest energy, fully extended zigzag conformation. | 0.00 | High |
| anti-gauche (tg) | One gauche interaction introduces steric strain. | ~0.9 | Moderate |
| gauche-gauche (gg) | Two gauche interactions, increased strain. | ~1.8 | Low |
| syn-pentane | Highly unfavorable conformation with terminal groups in close proximity. | >3.6 | Very Low |
The conformational equilibrium of a molecule can be significantly shifted by the nature of its substituents and the polarity of its environment. ucl.ac.uk For this compound, the two hydroxyl substituents are critical. They can engage in intramolecular hydrogen bonding, which may stabilize conformers (like a gauche conformation) that would otherwise be less favorable. acs.org
The polarity of the solvent medium also plays a crucial role. soton.ac.uk In the gas phase or nonpolar solvents, conformers with lower dipole moments are often preferred. However, in polar solvents, conformers with larger dipole moments are preferentially stabilized, altering the equilibrium population. nih.gov For instance, a study on 1,3-difluorinated alkanes showed that the relative energy of a conformer with parallel C-F bonds (and thus a high dipole moment) decreased significantly with increasing solvent polarity. nih.gov Computational studies model this effect using continuum solvation models, such as the Integral Equation Formalism Phase Continuum Model (IEFPCM), which can be included in DFT and other quantum chemical calculations to provide a more realistic picture of molecular behavior in solution. researchgate.net
| Conformer | Key Feature | Dipole Moment | Expected Population (Gas Phase) | Expected Population (Polar Solvent, e.g., Water) |
|---|---|---|---|---|
| Conformer A | OH groups oriented to minimize dipole moment. | Low | Higher | Lower |
| Conformer B | OH groups oriented to maximize dipole moment (e.g., parallel). | High | Lower | Higher |
Dihedral Angle Analysis and Rotational Isomerism
Rotation around the C2-C3 and C3-C4 bonds gives rise to a set of staggered conformers, which can be broadly classified as anti (dihedral angle ≈ 180°) or gauche (dihedral angle ≈ ±60°). Additional rotational possibilities exist for the two hydroxyl groups around the C3-O bonds. The stability of these rotamers is governed by a balance of intramolecular forces, including steric repulsion between the bulky ethyl groups and potential intramolecular hydrogen bonding between the two hydroxyl groups. stackexchange.com
Computational studies on analogous alkanes, such as pentane, show that conformers with extended, all-anti arrangements are generally the most stable, though various gauche forms are also significantly populated at room temperature. For this compound, the presence of two hydroxyl groups on the central carbon introduces the possibility of intramolecular hydrogen bonding, which can stabilize certain gauche conformations that might otherwise be unfavorable due to steric clash. stackexchange.comvaia.com The repulsion between the lone pairs of the oxygen atoms also influences conformational preference. stackexchange.com
A theoretical analysis would identify several low-energy conformers. The relative energies determine their population in an equilibrium state according to a Boltzmann distribution.
Table 1: Theoretical Conformational Analysis of this compound Rotamers
This table presents a hypothetical but chemically reasoned overview of the principal rotamers of this compound based on the rotation about the C2-C3 and C3-C4 bonds. The relative energies (ΔE) are estimated based on principles of steric hindrance and potential intramolecular interactions.
| Conformer Description | C2-C3-C4-C5 Dihedral (°) (approx.) | O-C3-C2-C1 Dihedral (°) (approx.) | Key Interactions | Estimated Relative Energy (ΔE) (kcal/mol) |
| Anti, Anti | 180 | 180 | Minimizes steric clash between ethyl groups. | 0 (Reference) |
| Anti, Gauche | 180 | 60 | Moderate steric interaction. | 0.6 - 0.9 |
| Gauche, Gauche | 60 | 60 | Significant steric hindrance between ethyl groups. | > 2.0 |
| Gauche, Gauche (H-bonded) | 60 | 60 | Steric hindrance partially offset by stabilizing intramolecular H-bond. | 1.0 - 1.5 |
Note: Data is illustrative and based on established principles of conformational analysis for similar molecules. Actual values would require specific quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a powerful instrument for elucidating the detailed mechanisms of chemical reactions. By mapping potential energy surfaces (PES), identifying transition states, and simulating reaction trajectories, theoretical chemistry provides deep insights into how transformations like the dehydration of this compound occur at a molecular level.
Transition State Analysis and Energy Landscapes
A primary reaction pathway for geminal diols is dehydration to form a carbonyl compound and water. nih.gov For this compound, this involves its conversion to pentan-3-one. pearson.com Computational modeling of this process focuses on identifying the transition state (TS) structure and calculating the activation energy barrier on the potential energy landscape.
The acid-catalyzed dehydration mechanism is typically favored. The energy landscape for this reaction involves several key stationary points:
Reactants: The initial state consists of this compound and an acid catalyst (e.g., H₃O⁺).
Protonated Intermediate: The reaction initiates with the protonation of one of the hydroxyl groups, forming a good leaving group (H₂O). This is a rapid, low-barrier equilibrium step.
Transition State (TS): The highest point on the energy profile corresponds to the transition state for the C-O bond cleavage, where the water molecule is departing. This step is the rate-determining step of the reaction. Computational studies on the dehydration of smaller gem-diols like 2,2-propanediol show this barrier to be significant, though it can be lowered by the presence of a water molecule acting as a catalyst. nih.gov
Carbocation Intermediate: The departure of the water molecule results in the formation of a tertiary carbocation intermediate, which is stabilized by resonance with the adjacent hydroxyl group.
Products: A final, rapid deprotonation step by a water molecule yields pentan-3-one and regenerates the acid catalyst.
Table 2: Key Stationary Points on the Energy Landscape for Acid-Catalyzed Dehydration of this compound
| Stationary Point | Description | Expected Relative Energy |
| Reactants | This compound + H₃O⁺ | Low |
| Intermediate 1 | Protonated this compound | Slightly higher than reactants |
| Transition State (TS) | C-OH₂ bond breaking | Highest point (Activation Barrier) |
| Intermediate 2 | Resonance-stabilized tertiary carbocation + H₂O | Lower than TS, higher than products |
| Products | Pentan-3-one + H₃O⁺ + H₂O | Lowest (Thermodynamic sink) |
Note: The energy profile describes a typical E1 elimination mechanism for a tertiary alcohol. masterorganicchemistry.com
Investigation of Steric and Electronic Effects on Reactivity and Selectivity
The reactivity of this compound is profoundly influenced by both steric and electronic factors originating from its molecular structure.
Steric Effects: The central carbon atom (C3) of this compound is a quaternary center bonded to two ethyl groups and two hydroxyl groups. The ethyl groups impose significant steric hindrance around the reactive hydroxyl groups. chemistrysteps.com This bulkiness can hinder the approach of reagents, potentially slowing down reaction rates compared to less substituted gem-diols like 2,2-propanediol. nih.govmdpi.com For instance, in reactions requiring nucleophilic attack at the C3 carbon, the steric congestion created by the ethyl groups would be a major factor controlling reactivity. acs.org Furthermore, different rotational conformers will present varied steric environments, influencing which faces of the molecule are more accessible to reactants.
Electronic Effects:
Inductive Effects: The two ethyl groups are electron-donating (+I effect). This property destabilizes the gem-diol form relative to its corresponding ketone, pentan-3-one. chemistrysteps.comlibretexts.orglibretexts.org The electron-donating groups stabilize the partial positive charge on the carbonyl carbon of the ketone, making the equilibrium between the ketone and the gem-diol lie heavily towards the ketone. chemistrysteps.comorgoreview.com Conversely, during the dehydration reaction, this same inductive effect helps to stabilize the tertiary carbocation intermediate that forms upon the loss of water, facilitating the reaction.
Simulation of Reaction Pathways and Intermediate Formation
Simulating the full reaction pathway provides a frame-by-frame molecular movie of the chemical transformation. For the acid-catalyzed dehydration of this compound, computational modeling can trace the trajectory from reactant to product, confirming the identity and structure of all intermediates. researchgate.net
The simulated pathway for dehydration would confirm the following sequence of events:
Protonation: An acid catalyst, such as a hydronium ion (H₃O⁺), approaches one of the hydroxyl groups. A proton is transferred to the oxygen atom, forming a protonated hydroxyl group (-OH₂⁺), an excellent leaving group. The reactant complex is [C₅H₁₂(OH)₂ · H₃O⁺].
Intermediate Formation (Carbocation): The C-O bond of the protonated group elongates and breaks, releasing a water molecule. This is the rate-limiting step and passes through the primary transition state. masterorganicchemistry.com The resulting intermediate is a tertiary carbocation, [C₂H₅-C⁺(OH)-C₂H₅], which is stabilized by resonance from the lone pair of the remaining oxygen atom, giving it significant oxocarbenium ion character [C₂H₅-C(OH)⁺-C₂H₅].
Deprotonation and Product Formation: A base, typically a water molecule from the solvent, abstracts the proton from the remaining hydroxyl group. The O-H bond breaks, and the electrons form a new π-bond between the carbon and oxygen, yielding the final product, pentan-3-one, and regenerating the acid catalyst (H₃O⁺).
This step-by-step simulation not only validates the proposed mechanism but also provides quantitative data on the energy barriers between each step, the lifetime of intermediates, and the precise geometries of the transition states.
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy for Conformational Studies
Research on small linear diols, such as ethylene (B1197577) glycol and 1,3-propylene glycol, has utilized Raman spectroscopy to identify and quantify different conformers. researchgate.netresearchgate.net In the gas phase, molecules can adopt multiple shapes (conformers) that are in equilibrium. For example, studies on ethylene glycol show that the gauche conformer is stabilized by an intramolecular hydrogen bond, a feature that would also be expected in Pentane-3,3-diol. mdpi.com The relative intensities of Raman bands corresponding to different conformers change with temperature, allowing for the determination of their relative energies. researchgate.net For this compound, one would expect to observe different vibrational modes for the carbon skeleton depending on the rotational state of the two ethyl groups. By analogy with studies on similar diols, a combination of Raman jet spectroscopy and computational chemistry could distinguish and assign the spectra of individual conformers. rsc.org
Table 1: Representative Raman Bands for Diol Conformers (Based on Ethylene Glycol Data) This table illustrates the types of vibrational modes and their sensitivity to conformation, as would be expected for this compound.
| Conformer | Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| gauche | Antisymmetric C-C-O Bending | ~525 | Characteristic of the gauche conformer. mdpi.com |
| anti (trans) | Symmetric C-C-O Bending | ~480 | Characteristic of the anti or trans conformer. mdpi.com |
| gauche | C-O Stretching | ~1093 | C-O stretching mode in the gauche form. mdpi.com |
| anti (trans) | C-O Stretching | ~1068 | C-O stretching mode in the anti form. mdpi.com |
Data sourced from studies on Ethylene Glycol.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. mvpsvktcollege.ac.in The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
For this compound, a geminal diol, the most prominent features in its IR spectrum would be associated with the hydroxyl (O-H) and alcohol C-O functional groups. fiveable.me
O-H Stretching: A strong, broad absorption is expected in the region of 3600-3200 cm⁻¹ due to hydrogen bonding between the hydroxyl groups. spectroscopyonline.com
C-H Stretching: Absorptions from the C-H bonds of the ethyl groups would appear in the 3000-2850 cm⁻¹ range. mvpsvktcollege.ac.in
C-O Stretching: As a tertiary diol, a strong C-O stretching band is anticipated between 1210 and 1100 cm⁻¹. spectroscopyonline.com
Studies on the simplest geminal diol, methanediol (B1200039) (CH₂(OH)₂), have identified its key vibrational modes in the gas phase. The symmetric and asymmetric OCO stretching modes were observed at 1027 cm⁻¹ and 1058 cm⁻¹, respectively. researchgate.netrsc.org These findings provide a basis for assigning the skeletal vibrations in more complex geminal diols like this compound.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretching (H-bonded) | 3600 - 3200 | Strong, Broad |
| Alkane (C-H) | Stretching | 2960 - 2850 | Strong |
| Tertiary Alcohol (C-O) | Stretching | 1210 - 1100 | Strong |
| O-H Bend | Bending | ~1410 | Medium, Broad |
| C-H Bend | Bending | ~1375 | Medium |
Data compiled from general spectroscopic tables and studies on tertiary alcohols. mvpsvktcollege.ac.inspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationship of atoms.
Three-bond scalar coupling (³J), also known as vicinal coupling, between two protons provides direct information about the dihedral angle (torsion angle) between them. This relationship is described by the Karplus equation. wikipedia.org The magnitude of the ³J(H,H) coupling constant is largest when the protons are anti-periplanar (180°) or syn-periplanar (0°) and smallest when they are orthogonal (90°). rsc.org
In this compound, the protons of the methylene (B1212753) groups (-CH₂-) are coupled to the protons of the adjacent methyl groups (-CH₃). The ³J(H,H) coupling constant between a methylene proton and a methyl proton would depend on the conformation around the C3-C2 and C3-C4 bonds. By measuring these coupling constants from the ¹H NMR spectrum, it is possible to deduce the preferred rotational conformations of the ethyl groups. While a single value represents a time-average of all contributing conformers, it can reveal the predominant spatial arrangement of the molecule in solution. rsc.org
Table 3: Karplus Correlation of Dihedral Angle and Coupling Constant
| Dihedral Angle (ϕ) | Expected ³J(H,H) Value (Hz) | Conformation |
| 0° | Large (~10-14) | Eclipsed |
| 60° | Small (~2-5) | Gauche |
| 90° | Near Zero (~0-1) | Orthogonal |
| 180° | Large (~12-18) | Anti |
This table presents generalized values for unstrained acyclic systems. rsc.orglibretexts.org
This compound itself is an achiral molecule as it possesses a plane of symmetry. However, NMR techniques developed for assigning the stereochemistry of chiral diols are relevant for understanding how subtle structural changes impact NMR spectra. For instance, if the ethyl groups were chemically modified to introduce chirality, NMR would be the primary tool for assignment.
A powerful method for determining the relative stereochemistry of 1,3-diols involves their conversion into acetonide derivatives. nmrwiki.org The ¹³C NMR chemical shifts of the acetonide's methyl groups are diagnostic of the diol's stereochemistry. univ-lemans.fr
A syn-1,3-diol forms a chair-like acetonide, resulting in one axial and one equatorial methyl group with distinct chemical shifts (typically around 19 ppm and 30 ppm).
An anti-1,3-diol forms a twist-boat acetonide, where the methyl groups are in more similar environments, leading to close chemical shifts (typically 24-25 ppm).
This method has been successfully applied to assign the stereochemistry of numerous polyol natural products and would be applicable to derivatives of this compound. univ-lemans.fr Similarly, derivatization with chiral agents like methoxyphenylacetic acid (MPA) allows for the determination of the absolute configuration of chiral diols by analyzing the chemical shift differences (Δδ) in the ¹H NMR spectra of the resulting diastereomeric esters. acs.orgnih.govnih.gov
Applications of Pentane 3,3 Diol in Advanced Organic Synthesis
Development of New Synthetic Methodologies
The quest for sophisticated and sustainable synthetic routes has led to the development of powerful catalytic systems. Pentane-3,3-diol, by virtue of its ketone-diol equilibrium, serves as a substrate in innovative one-pot cascade reactions and stereoselective transformations for the synthesis of valuable chiral molecules.
One-Pot Chemo-Biocatalytic Cascade Reactions in Aqueous Media
One-pot cascade reactions, where multiple reaction steps occur sequentially in the same vessel without the isolation of intermediates, represent a highly efficient synthetic strategy. nottingham.ac.uk The integration of chemical and biological catalysts (chemo-biocatalytic cascades) in aqueous media further enhances the "green" credentials of these processes. ucl.ac.uk Biocatalytic reactions are often conducted in aqueous buffers, making ketones that can hydrate (B1144303), like pentan-3-one, ideal substrates that would be present as the diol. nih.gov
Recent breakthroughs have demonstrated the power of combining different enzyme classes to achieve complex transformations. For instance, a powerful biocatalytic cascade using an ene-reductase (ERed) and an imine reductase/reductive aminase (IRed/RedAm) has been developed for the asymmetric synthesis of chiral amines from α,β-unsaturated ketones. hims-biocat.euacs.org This approach allows for the creation of two stereocenters with high selectivity in a single pot. acs.org
Drawing a parallel, a hypothetical yet highly plausible biocatalytic cascade can be envisioned for the synthesis of chiral 3-amino-pentan-3-ol starting from pentan-3-one in an aqueous medium. In this system, pentan-3-one would exist in equilibrium with this compound. A reductive aminase (RedAm) enzyme could then catalyze the direct stereoselective synthesis of the chiral tertiary amino alcohol. The RedAm facilitates both the condensation of the ketone with an amine donor (like ammonia (B1221849) or an alkylamine) to form an imine intermediate, and the subsequent NADPH-dependent, highly stereoselective reduction of this imine to the final chiral amine product. acs.org The use of a formate (B1220265) dehydrogenase (FDH) for cofactor (NADPH) regeneration would make the process even more atom-efficient. acs.org
Table 1: Hypothetical One-Pot Biocatalytic Cascade for Chiral 3-amino-pentan-3-ol Synthesis
| Step | Reaction | Catalyst | Substrate(s) | Product |
| 1 | Imine Formation | Reductive Aminase (RedAm) | Pentan-3-one / this compound, Amine Donor | Prochiral Imine |
| 2 | Imine Reduction | Reductive Aminase (RedAm) | Prochiral Imine, NADPH | Chiral 3-amino-pentan-3-ol |
| 3 | Cofactor Regeneration | Formate Dehydrogenase (FDH) | Formate, NADP⁺ | CO₂, NADPH |
Stereoselective Transformations (e.g., Diastereoselective Reductive Amination)
The synthesis of molecules with multiple stereocenters remains a significant challenge in organic chemistry. Diastereoselective reductive amination is a powerful tool for the synthesis of chiral amines from prochiral ketones, enabling precise control over the newly formed stereocenter. google.commdpi.com This reaction involves the condensation of a ketone with an amine to form an imine, which is then reduced stereoselectively. rsc.org
While specific studies on the diastereoselective reductive amination of pentan-3-one are not prominent, extensive research on analogous aliphatic ketones provides a clear blueprint for this transformation. Iridium-based catalysts, in particular, have shown great efficacy in the reductive amination and transfer hydrogenation of diketones to produce β- and γ-amino alcohols with good to excellent yields and stereoselectivities. rsc.org
For example, a study demonstrated the Ir-catalyzed reductive amination and transfer hydrogenation of pentane-2,4-dione with various aromatic amines. rsc.org Using an iridium catalyst and formic acid (HCOOH) as the hydrogen donor in water, the reaction successfully produced the corresponding γ-amino alcohol, 4-(phenylamino)pentan-2-ol, in 75% yield. This protocol highlights a robust method for creating amino alcohols from simple ketone precursors under relatively mild conditions. The same catalytic system could be applied to pentan-3-one to synthesize chiral 3-aminopentan-3-ol derivatives. By selecting a chiral amine or a chiral catalyst, specific diastereomers of the product could be targeted.
Table 2: Example of Iridium-Catalyzed Reductive Amination of a Diketone
| Substrate(s) | Catalyst System | Product | Yield | Reference |
| Pentane-2,4-dione, Aniline | Iridium Complex / HCOOH | 4-(phenylamino)pentan-2-ol | 75% | rsc.org |
This methodology provides an effective chemical route to complement the biocatalytic approaches, offering access to a diverse library of chiral amino alcohols derived from simple ketone building blocks like pentan-3-one.
Role of Pentane 3,3 Diol in Materials Science Research
As Monomers for Polymer Synthesis
Diols are fundamental building blocks in polymer chemistry, serving as the hydroxyl-functional component in step-growth polymerization. The two hydroxyl groups allow the monomer to react with other difunctional monomers, such as diacids or diisocyanates, to form long polymer chains.
Production of Polyesters and Polyurethanes
The synthesis of polyesters and polyurethanes represents one of the most significant industrial applications for diols. researchgate.netresearchgate.netnih.gov
Polyesters are typically formed through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative. nih.govnih.govrsc.orgresearchgate.net
Polyurethanes are produced by the polyaddition reaction of a diol with a diisocyanate. researchgate.netuctm.edu
The potential use of Pentane-3,3-diol in these syntheses is governed by its nature as a geminal diol. Most gem-diols are considered unstable as they exist in a reversible equilibrium with their corresponding ketone (pentan-3-one) and water. wikipedia.orgquora.compageplace.de This equilibrium can present a significant challenge during polymerization, as the dehydration of the diol to the ketone would result in a monofunctional molecule, thereby terminating chain growth. wikipedia.orgquora.com
For this compound to be successfully used as a monomer, polymerization conditions would need to be carefully optimized to favor the diol form and prevent its conversion to pentan-3-one. Factors that can influence the stability of gem-diols include steric hindrance and the presence of electron-withdrawing or -donating groups. stackexchange.comechemi.com The two ethyl groups in this compound create steric hindrance around the central carbon, which could influence this equilibrium.
Building Blocks for Other Polymeric Materials
Should the stability challenges be addressed, this compound could function as a unique building block for a variety of polymeric materials. klinger-lab.desdu.dk Its incorporation into a polymer backbone would introduce a quaternary carbon atom substituted with two ethyl groups. This specific structure could impart distinct properties to the resulting material, such as:
Modified Thermal Properties: The bulky diethyl group could increase the glass transition temperature (Tg) by restricting chain rotation.
Altered Crystallinity: The non-linear, sterically hindered structure could disrupt polymer chain packing, leading to more amorphous materials with potentially higher flexibility or transparency.
Enhanced Solubility: The presence of pendant ethyl groups might improve the solubility of the polymer in certain organic solvents.
In the Development of Functional Materials
Functional materials are designed with specific properties for targeted applications. Diols often serve as key precursors or intermediates in the synthesis of these materials due to the reactivity of their hydroxyl groups.
Precursors for Surfactants
Surfactants are amphiphilic molecules containing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. Diols can be chemically modified to serve as the hydrophilic component. researchgate.netdiva-portal.org this compound could theoretically be a precursor for novel surfactants. A potential synthetic route could involve:
Reacting one of the hydroxyl groups with a long-chain alkyl halide to form an ether, which would serve as the hydrophobic tail.
Functionalizing the second hydroxyl group by sulfation or phosphorylation to create a highly polar anionic head group.
The geminal arrangement of the linkages derived from the hydroxyl groups might lead to surfactants with unique packing characteristics at interfaces, potentially influencing properties like critical micelle concentration (CMC) and surface tension reduction. researchgate.net
Intermediates for Specialty Chemicals
Diols are versatile intermediates in the synthesis of a wide array of specialty chemicals, including plasticizers, solvents, and components for pharmaceuticals. pageplace.de this compound, as a hydrate (B1144303) of pentan-3-one, could be used in reactions where a protected form of the ketone is required. Furthermore, it can be used to introduce the diethyl-substituted geminal diol moiety into more complex molecules, which could be valuable in creating compounds with specific steric and electronic properties. Its conversion to cyclic acetals with other carbonyls is another potential application, although this is complicated by its own equilibrium with pentan-e-3-one. libretexts.org
Incorporation into Crystalline Materials and Non-Covalent Interactions
The arrangement of molecules in a solid-state crystal lattice is governed by non-covalent interactions, such as hydrogen bonds and van der Waals forces. uniovi.esmdpi.comlibretexts.orgunam.mx The ability of the two hydroxyl groups in this compound to act as both hydrogen bond donors and acceptors makes it a candidate for designing crystalline materials and supramolecular assemblies. nih.gov
The specific geometry of this compound, with two hydroxyl groups on the same carbon, would dictate the formation of distinct hydrogen-bonding networks. These interactions could lead to the self-assembly of molecules into chains, sheets, or more complex three-dimensional structures. While intramolecular hydrogen bonding is possible, it is often less favorable in simple gem-diols compared to intermolecular bonding, which would dominate in the crystal lattice. stackexchange.comresearchgate.net The flexible ethyl groups would also play a role in the final crystal packing through weaker van der Waals interactions, influencing the material's density, melting point, and mechanical properties. libretexts.org The study of how this specific gem-diol arranges in the solid state could provide insights for crystal engineering and the design of new materials with tailored solid-state properties. nih.govresearchgate.net
Biodegradation Pathways and Environmental Fate of Pentane Diols
Microbial Degradation Mechanisms of Alkanes and Diols
While specific pathways for Pentane-3,3-diol are not documented, the degradation of other alkanes and diols by microorganisms proceeds through several established general mechanisms.
Aerobic Degradation Pathways (e.g., Terminal, Subterminal, Diterminal Oxidation)
In aerobic environments, the initial attack on alkanes is an oxidative process. Microorganisms utilize oxygen to introduce hydroxyl groups onto the alkane chain, making it more water-soluble and susceptible to further enzymatic action. The primary aerobic degradation pathways include:
Terminal Oxidation: The most common pathway, where an oxygen atom is inserted at a terminal methyl group of the alkane, forming a primary alcohol. This alcohol is then sequentially oxidized to an aldehyde and a fatty acid, which can enter the central metabolism through the β-oxidation pathway. sci-hub.se
Subterminal Oxidation: In this pathway, oxidation occurs at a sub-terminal carbon atom, resulting in a secondary alcohol. The secondary alcohol is then oxidized to a ketone. sci-hub.se A subsequent Baeyer-Villiger monooxygenase can convert the ketone into an ester, which is then hydrolyzed to an alcohol and a fatty acid. sci-hub.se
Diterminal Oxidation: Both ends of an alkane molecule can be oxidized to form a dicarboxylic acid, which is then metabolized via β-oxidation. sci-hub.se
For diols, the existing hydroxyl groups can be further oxidized. For instance, primary alcohols are oxidized to aldehydes and then to carboxylic acids. researchgate.net
Anaerobic Degradation Pathways (e.g., Dehydrogenation, Carboxylation)
In the absence of oxygen, anaerobic microorganisms employ different strategies to activate and degrade alkanes. These pathways are generally slower and energetically less favorable than aerobic routes. hmdb.ca Common anaerobic activation mechanisms include:
Fumarate (B1241708) Addition: The alkane is added to a fumarate molecule, a reaction often catalyzed by glycyl-radical enzymes like benzylsuccinate synthase. This forms an alkylsuccinate derivative that can be further metabolized. hmdb.ca
Carboxylation: An inorganic carbonate is added to the alkane, forming a fatty acid. This pathway is less common but has been observed in some sulfate-reducing and methanogenic consortia. asm.org
Oxygen-Independent Hydroxylation: Some anaerobic bacteria can hydroxylate alkanes using water as the source of the oxygen atom, a reaction catalyzed by molybdenum cofactor-containing hydroxylases. hmdb.ca
Role of Alkane Hydroxylases and Dioxygenases in Initial Activation
The initial, often rate-limiting, step in aerobic alkane degradation is catalyzed by a class of enzymes known as alkane hydroxylases. medicaljournals.se These enzymes introduce oxygen to the non-activated C-H bonds of alkanes. Several major families of alkane hydroxylases exist:
Integral-Membrane Alkane Hydroxylases (e.g., AlkB): These are non-heme iron enzymes that are widespread in bacteria and typically oxidize medium-chain alkanes (C5-C16). sci-hub.se
Cytochrome P450 Monooxygenases (CYPs): This is a large superfamily of heme-containing enzymes found in both bacteria and eukaryotes. They have a broad substrate range, including short-, medium-, and long-chain alkanes. nih.gov
Methane Monooxygenases (MMOs): These enzymes are known for their ability to oxidize methane, but can also co-oxidize other short-chain alkanes.
Flavin-Binding Monooxygenases (e.g., AlmA): These enzymes are involved in the degradation of long-chain alkanes (>C20). sci-hub.se
Dioxygenases are enzymes that incorporate both atoms of molecular oxygen into a substrate. nih.gov They are crucial in the degradation of aromatic compounds, where they catalyze the cleavage of the aromatic ring. researchgate.netnih.gov In the context of alkane degradation, once an alkane is converted to a fatty acid and subsequently to aromatic intermediates in some metabolic routes, dioxygenases play a key role in breaking down these cyclic structures. thegoodscentscompany.comhelmholtz.de There are two main types of ring-cleavage dioxygenases:
Intradiol dioxygenases: Cleave the bond between two hydroxyl groups on an aromatic ring. nih.gov
Extradiol dioxygenases: Cleave the bond adjacent to the hydroxyl groups. niscpr.res.in
Identification of Metabolites and Degradation Products
There is no specific information available in the scientific literature regarding the identified metabolites and degradation products resulting from the biodegradation of This compound . Research on the degradation of other, structurally different pentanediols has identified various metabolites. For instance, the metabolism of pentane-1,5-diol in rabbits was found to produce glutaric acid. However, due to the unique geminal diol structure of this compound, these findings cannot be directly extrapolated.
Environmental Factors Influencing Biodegradation
The rate and extent of biodegradation of organic compounds in the environment are controlled by a variety of factors. acs.orgnih.gov While specific data for this compound is unavailable, the following general principles apply to the biodegradation of diols and other alkanes.
Impact of Electron Acceptors and Nutrient Availability
The presence of suitable electron acceptors is fundamental for microbial respiration and, consequently, for biodegradation.
Aerobic Conditions: Oxygen is the most energetically favorable electron acceptor, and its presence generally leads to faster and more complete degradation of organic compounds. hmdb.cagoogle.com
Anaerobic Conditions: In the absence of oxygen, anaerobic microorganisms utilize alternative electron acceptors such as nitrate (B79036) (NO₃⁻), sulfate (B86663) (SO₄²⁻), iron (Fe³⁺), manganese (Mn⁴⁺), and carbon dioxide (CO₂). hmdb.ca The specific electron acceptor available can determine which microbial communities thrive and which degradation pathways are active. The degradation process can be significantly slower under these conditions. hmdb.ca
Nutrient availability is another critical factor. Microorganisms require essential nutrients, particularly nitrogen and phosphorus, for growth and enzymatic activity. A deficiency in these nutrients can limit microbial populations and slow down the rate of biodegradation, even if an abundant carbon source (the contaminant) is present. Fungal networks, for example, can play a role in transporting nutrients to bacteria in nutrient-poor environments, thereby enhancing the degradation of pollutants. The carbon-to-nitrogen (C:N) ratio is an important parameter in optimizing bioremediation processes.
Bioremediation Strategies and Engineered Microbial Systems
The remediation of sites contaminated with polar organic solvents like this compound can be approached using biological methods that leverage the metabolic capabilities of microorganisms. These strategies range from stimulating native microbial populations to deploying specifically engineered microbes.
Bioremediation Approaches
Enhanced aerobic bioremediation is a common strategy for a variety of organic contaminants, including alcohols and ketones. epa.gov This process typically involves two main approaches:
Biostimulation: This strategy involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (primarily oxygen) to the contaminated environment to stimulate the growth and metabolic activity of indigenous microorganisms capable of degrading the target contaminant. nrc.gov For a compound like this compound, this would aim to enhance the native populations of bacteria, such as Pseudomonas and Rhodococcus, that can metabolize ketones.
Bioaugmentation: This approach involves the introduction of specific, pre-grown microbial cultures (either naturally occurring or genetically engineered) with a demonstrated ability to degrade the contaminant into the contaminated site. researchgate.net This is particularly useful when the native microbial population lacks the necessary degradation capabilities or is present in insufficient numbers.
The formation of ketones like acetone (B3395972) and methyl ethyl ketone has been observed as a transient byproduct during the bioremediation of other contaminants, indicating that microbial metabolic pathways for ketones are active in subsurface environments. acs.orgosti.gov
Engineered Microbial Systems
Advances in synthetic biology and metabolic engineering have enabled the development of microorganisms with enhanced capabilities for bioremediation. researchgate.net Pseudomonas putida, a soil bacterium known for its metabolic versatility and high tolerance to organic solvents, is a particularly promising chassis for engineering bioremediation agents. researchgate.netmbl.or.kr
Researchers have successfully engineered Pseudomonas strains for both the production and degradation of ketones. For instance, Pseudomonas veronii MEK700 has been shown to degrade short-chain alkyl methyl ketones like 2-butanone (B6335102). frtr.gov The genes responsible for this degradation, including a Baeyer-Villiger monooxygenase (mekA) and an esterase (mekB), were identified. frtr.gov Heterologous expression of these genes in Pseudomonas putida KT2440 conferred the ability to grow on 2-butanone as a carbon source. frtr.gov
This provides a clear blueprint for engineering a microbial catalyst for the remediation of this compound. A potential strategy would involve:
Identifying the most efficient Baeyer-Villiger monooxygenase and esterase for the conversion of pentan-3-one.
Cloning the corresponding genes into a robust and environmentally relevant host strain like P. putida.
Optimizing the expression of these genes to ensure efficient and complete degradation of the contaminant.
Engineered minicells, which are anucleated vesicles produced by bacteria, are also being explored as a biocatalysis platform. This approach could be used to deliver the necessary enzymes for degradation without releasing genetically modified organisms into the environment. oup.com
Table 1: Research Findings on the Degradation of Analogous Ketones by Microbial Strains
| Microbial Strain | Analogous Compound Degraded | Key Findings |
| Pseudomonas veronii MEK700 | 2-Butanone, 2-Hexanol | Isolated from a biotrickling filter. Degrades ketones via a Baeyer-Villiger monooxygenase and an esterase. frtr.gov |
| Pseudomonas putida KT-3 | Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK) | Capable of using MEK and MIBK as a sole carbon source. Kinetic analysis showed competitive inhibition between the two ketones. |
| Rhodococcus erythropolis DCL14 | Pentanol (B124592), Cyclohexanol, Dodecanol | Able to metabolize a wide range of C5-C16 hydrocarbons and C1-C12 alcohols. Growth rate on pentanol was significantly higher than on n-pentane. nih.gov |
| Engineered Pseudomonas putida | 2-Butanone | Wild-type P. putida could not grow on 2-butanone. Expression of the mekA (BVMO) and mekB (esterase) genes from P. veronii enabled growth. frtr.gov |
Q & A
What are the recommended methods for synthesizing Pentane-3,3-diol in a laboratory setting?
Synthesizing this compound typically involves catalytic hydrogenation of 3-pentanone derivatives or selective oxidation of 3-pentene precursors. For example, diols with adjacent hydroxyl groups can be synthesized via Sharpless asymmetric dihydroxylation, though stereochemical control requires chiral ligands and optimized reaction conditions . Researchers should validate purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, as structural confirmation is critical for downstream applications.
How should researchers safely handle and store this compound to prevent decomposition or hazards?
General safety protocols for diols apply:
- Handling : Use fume hoods to avoid inhalation, and wear nitrile gloves and goggles to prevent skin/eye contact. Avoid aerosol formation during transfer .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Stability data for this compound is limited, but analogous diols (e.g., Pentane-1,5-diol) remain stable in neutral, anhydrous conditions .
- Incompatibilities : Strong acids, oxidizers, and reducing agents may induce hazardous reactions. Conduct small-scale compatibility tests before scaling .
What analytical techniques are most effective for characterizing the purity and structural conformation of this compound?
- Purity : High-performance liquid chromatography (HPLC) with refractive index detection or GC with flame ionization detection (FID) can quantify impurities .
- Structural Confirmation :
How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
- Cross-Verification : Compare data from multiple databases (e.g., NIST Chemistry WebBook, PubChem) and peer-reviewed studies. For example, discrepancies in enthalpy values may arise from differing experimental conditions (e.g., solvent effects) .
- Computational Validation : Density functional theory (DFT) calculations can predict thermodynamic properties and identify outliers in experimental datasets .
- Calorimetry : Bomb calorimetry under controlled conditions provides direct measurements of combustion enthalpy .
What are the known chemical incompatibilities of this compound under standard laboratory conditions?
- Reactive Agents : Strong acids (e.g., HSO) may catalyze dehydration to form alkenes, while oxidizers (e.g., KMnO) could oxidize hydroxyl groups to ketones or carboxylic acids .
- Metal Catalysts : Transition metals (e.g., Fe, Cu) might accelerate decomposition. Use glass or PTFE-lined equipment .
What experimental strategies can be employed to study the biological interactions of this compound with cellular receptors or enzymes?
- In Vitro Assays :
- In Silico Modeling : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes and guide mutagenesis studies .
What environmental precautions are necessary when disposing of this compound waste?
- Containment : Absorb spills with diatomaceous earth or universal binders. Avoid drainage into watercourses .
- Decontamination : Scrub surfaces with ethanol to remove residues .
- Disposal : Incinerate in compliance with local regulations or use licensed hazardous waste services .
How does the stereochemical configuration of this compound influence its reactivity in synthetic applications?
- Stereoselectivity : The spatial arrangement of hydroxyl groups affects hydrogen-bonding networks and catalytic activity. For example, cis-diols may chelate metals more effectively than trans isomers .
- Characterization : Chiral HPLC or polarimetry distinguishes enantiomers. X-ray crystallography resolves absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
